Cas no 17576-53-3 (3-Nitroquinoline)

3-Nitroquinoline is a nitro-substituted quinoline derivative with the molecular formula C₉H₆N₂O₂. This heterocyclic compound is characterized by the presence of a nitro group at the 3-position of the quinoline ring, which enhances its reactivity and utility in organic synthesis. It serves as a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes. The nitro group facilitates further functionalization, making it a versatile building block for nucleophilic substitution and reduction reactions. Its crystalline solid form and well-defined chemical properties ensure consistent performance in synthetic applications. 3-Nitroquinoline is particularly useful in medicinal chemistry for the development of bioactive compounds due to its structural framework.
3-Nitroquinoline structure
3-Nitroquinoline structure
Product Name:3-Nitroquinoline
CAS No:17576-53-3
MF:C9H6N2O2
MW:174.156141757965
CID:232579
PubChem ID:25551
Update Time:2025-05-20

3-Nitroquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-Nitroquinoline
    • Quinoline, 3-nitro-
    • 3-Nitro-chinolin
    • 3-Nitroquinolin
    • 3-nitro-quinoline
    • NITROQUINOLINE
    • Quinoline,3-nitro
    • Quinoline,nitro
    • AKOS006274007
    • 12408-11-6
    • A812113
    • O11041
    • AS-50137
    • SMR000224613
    • HMS2509L07
    • MLS000702569
    • CS-0155672
    • MFCD00956379
    • AC-907/34124023
    • NCGC00247076-01
    • 17576-53-3
    • DTXSID60879658
    • SB67544
    • SCHEMBL2230388
    • CHEMBL1501650
    • ZXVRNZRQQRBDLX-UHFFFAOYSA-N
    • FT-0630309
    • DB-006511
    • Inchi: 1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H
    • InChI Key: ZXVRNZRQQRBDLX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CN=C2C=CC=CC2=C1)=O

Computed Properties

  • Exact Mass: 174.04300
  • Monoisotopic Mass: 174.042927
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 58.7

Experimental Properties

  • Density: 1.354
  • Boiling Point: 317.4 °C at 760 mmHg
  • Flash Point: 145.8 °C
  • Refractive Index: 1.682
  • PSA: 58.71000
  • LogP: 2.66620

3-Nitroquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Nitroquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FI221-50mg
3-Nitroquinoline
17576-53-3 95+%
50mg
192.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FI221-200mg
3-Nitroquinoline
17576-53-3 95+%
200mg
481.0CNY 2021-07-15
TRC
N901233-10mg
3-Nitroquinoline
17576-53-3
10mg
$ 50.00 2022-06-03
TRC
N901233-50mg
3-Nitroquinoline
17576-53-3
50mg
$ 70.00 2022-06-03
TRC
N901233-100mg
3-Nitroquinoline
17576-53-3
100mg
$ 115.00 2022-06-03
Chemenu
CM144561-250mg
3-nitroquinoline
17576-53-3 95%
250mg
$93 2023-02-17
Chemenu
CM144561-1g
3-nitroquinoline
17576-53-3 95%
1g
$215 2023-02-17
Apollo Scientific
OR956394-1g
3-Nitroquinoline
17576-53-3 95%
1g
£445.00 2025-02-21
Alichem
A189007463-5g
3-Nitroquinoline
17576-53-3 95%
5g
$616.35 2022-04-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X08395-100mg
3-Nitroquinoline
17576-53-3 95%
100mg
¥118.0 2024-07-18

3-Nitroquinoline Related Literature

Additional information on 3-Nitroquinoline

Properties and Applications of 3-Nitroquinoline (CAS No. 17576-53-3)

3-Nitroquinoline, with the chemical formula C₉H₆N₂O₂ and CAS number 17576-53-3, is a nitro-substituted derivative of quinoline. This compound has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. Quinoline derivatives are well-known for their broad spectrum of biological activities, and the introduction of a nitro group at the 3-position enhances its potential as a pharmacophore.

The nitro group in 3-Nitroquinoline introduces both electrophilic and electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. This dual functionality makes it a valuable scaffold for designing novel therapeutic agents. Recent studies have highlighted its potential in developing antimicrobial, antiviral, and anticancer drugs. The electron-withdrawing nature of the nitro group can enhance the binding to biological targets, while its ability to participate in hydrogen bonding interactions further contributes to its drug-like properties.

One of the most compelling aspects of 3-Nitroquinoline is its role as an intermediate in synthesizing more complex heterocyclic compounds. Its structural framework allows for further functionalization, enabling chemists to explore diverse chemical spaces. For instance, reduction of the nitro group can yield amines, which can then be further modified to introduce additional pharmacophoric elements. This flexibility makes it an attractive building block for medicinal chemists seeking to develop new molecular entities.

In recent years, 3-Nitroquinoline has been studied for its potential applications in oncology. Quinoline derivatives have shown promise in targeting various cancer pathways, and modifications such as nitration have been found to enhance their efficacy. Preliminary in vitro studies suggest that 3-Nitroquinoline exhibits inhibitory effects on several cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. These findings are particularly intriguing given the growing interest in small-molecule inhibitors as adjunctive therapies for cancer.

The pharmacokinetic profile of 3-Nitroquinoline is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Studies indicate that 3-Nitroquinoline has moderate solubility in water and lipids, which could influence its bioavailability and distribution within the body. Further research is needed to fully elucidate its pharmacokinetic behavior, but these initial findings suggest it may have a reasonable window for therapeutic activity.

From a synthetic chemistry perspective, 3-Nitroquinoline serves as a versatile precursor for more complex molecules. The nitro group can be readily transformed into other functional groups through various chemical reactions, such as reduction to amine or diazotization followed by coupling reactions. This adaptability allows researchers to tailor the properties of derived compounds to specific biological targets. For example, introducing additional heterocycles or aromatic rings can enhance binding affinity or selectivity against particular enzymes or receptors.

The environmental impact and safety considerations of 3-Nitroquinoline are also important factors in its development and application. While it does not fall under hazardous material classifications typically associated with nitroaromatics or quinolines, proper handling procedures should still be followed to ensure safety during synthesis and use. Studies on its degradation pathways and ecotoxicological profile are ongoing but suggest that it behaves relatively benignly in environmental systems when compared to more persistent pollutants.

Future directions for research on 3-Nitroquinoline include exploring its potential as an antimicrobial agent. The growing threat of antibiotic-resistant bacteria has spurred interest in novel antimicrobial compounds derived from natural product scaffolds like quinoline. Preliminary data indicate that 3-Nitroquinoline may exhibit activity against certain bacterial strains by disrupting essential metabolic processes or membrane integrity. Further investigation into its mechanism of action could pave the way for new strategies in combating resistant pathogens.

In conclusion,3-Nitroquinoline (CAS No. 17576-53-3) represents a promising compound with diverse applications across medicinal chemistry and drug discovery fields Its unique structural features offer opportunities for designing novel therapeutic agents while serving as an effective intermediate for further chemical modifications The ongoing research into its biological activities pharmacokinetics synthesis methods environmental impact highlights its significance as both a scientific curiosity and potential clinical candidate As more data emerges about this compound it will continue to be a valuable tool for chemists biologists pharmaceutical researchers

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.